quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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Overview
Description
Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that features a quinoline moiety linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline moiety, followed by the formation of the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, while reduction may produce quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzyl alcohol.
Scientific Research Applications
Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl benzoate: Lacks the octahydro-2H-4,7-methanoisoindol-2-yl group, resulting in different chemical properties and reactivity.
4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the quinoline moiety.
Uniqueness
Quinolin-8-yl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its combination of the quinoline and benzoate ester moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H20N2O4 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
quinolin-8-yl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C25H20N2O4/c28-23-20-16-6-7-17(13-16)21(20)24(29)27(23)18-10-8-15(9-11-18)25(30)31-19-5-1-3-14-4-2-12-26-22(14)19/h1-5,8-12,16-17,20-21H,6-7,13H2 |
InChI Key |
HAFGRFNXOHNRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC5=CC=CC6=C5N=CC=C6 |
Origin of Product |
United States |
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